Methyl 4-bromopyridine-2-carboxylate hydrobromide

説明

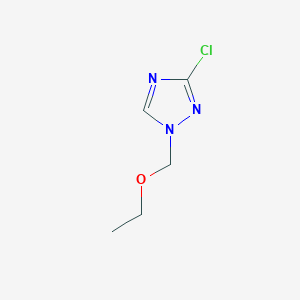

“Methyl 4-bromopyridine-2-carboxylate hydrobromide” is a complex chemical compound with diverse applications in scientific research. It is known for its intriguing molecular structure and serves as a valuable tool in medicinal chemistry, organic synthesis, and drug development. It is used as a synthetic intermediate and in the efficient synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester, common building blocks for pharmaceuticals and agrochemicals .

Synthesis Analysis

The compound finds its application as a useful synthetic intermediate and in the straightforward and efficient synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester . These are common building blocks for pharmaceuticals and agrochemicals .Molecular Structure Analysis

The molecular structure of “Methyl 4-bromopyridine-2-carboxylate hydrobromide” is intriguing and serves as a valuable tool in medicinal chemistry, organic synthesis, and drug development.Chemical Reactions Analysis

“Methyl 4-bromopyridine-2-carboxylate hydrobromide” is a complex chemical compound with diverse applications in scientific research. It is known for its intriguing molecular structure and serves as a valuable tool in medicinal chemistry, organic synthesis, and drug development.Physical And Chemical Properties Analysis

“Methyl 4-bromopyridine-2-carboxylate hydrobromide” has a molecular weight of 216.03 . It is a solid at room temperature . It has a boiling point of 54-56°C . It is slightly soluble in water .科学的研究の応用

Electrocatalytic Carboxylation

A novel electrochemical procedure utilized Methyl 4-bromopyridine-2-carboxylate hydrobromide for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, resulting in 6-aminonicotinic acid with high yield and selectivity under mild conditions, avoiding the use of volatile and toxic solvents and catalysts (Feng et al., 2010).

Intramolecular Bromoamination

Research into intramolecular bromoamination processes has shown the formation of complex structures from simple bromopyridine derivatives, demonstrating the versatility of these compounds in organic synthesis (Horning & Muchowski, 1974).

Ruthenium(II) Bipyridine Complexes

Methyl 4-bromopyridine-2-carboxylate hydrobromide serves as a building block in the synthesis of Ruthenium(II) bipyridine complexes, which have been explored for their electrochemical properties and potential cytotoxicity against various cancer cell lines, indicating their utility in medicinal chemistry and drug development (Baroud et al., 2017).

Protein Modification

The molecule has been investigated for its potential in selective covalent protein modification, highlighting its importance in the development of biological probes and therapeutics. A study on the inactivation mechanism of dimethylarginine dimethylaminohydrolase by 4-halopyridines, including derivatives of Methyl 4-bromopyridine-2-carboxylate hydrobromide, provides insights into novel protein modifiers (Johnson et al., 2011).

Moisture Stability of MOFs

In materials science, the introduction of hydrophobic groups derived from Methyl 4-bromopyridine-2-carboxylate hydrobromide into metal-organic frameworks (MOFs) has been shown to significantly enhance the water resistance of these materials, broadening their potential applications in various industries (Ma, Li, & Li, 2011).

Safety and Hazards

作用機序

Methyl 4-bromopicolinate hydrobromide, also known as Methyl 4-bromopyridine-2-carboxylate hydrobromide, is a chemical compound with the molecular formula C7H7Br2NO2 . This compound is used as a synthetic intermediate in various chemical reactions

Target of Action

It is often used as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals .

Mode of Action

As a synthetic intermediate, it likely undergoes various chemical reactions to form the active compounds in pharmaceuticals and agrochemicals .

Biochemical Pathways

The compounds synthesized using it as an intermediate may affect various biochemical pathways depending on their specific mechanisms of action .

Result of Action

It is used in the synthesis of biaryl mannoside fimh inhibitors for use in urinary infection treatment .

Action Environment

The action of Methyl 4-bromopicolinate hydrobromide is influenced by various environmental factors. For instance, it should be stored away from heat and oxidizing agents, in a cool, dry, and well-ventilated condition, and preferably refrigerated . These conditions help maintain its stability and efficacy.

特性

IUPAC Name |

methyl 4-bromopyridine-2-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKLCFKBWUHQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromopicolinate hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)

![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone](/img/structure/B1410554.png)

![[3-(5-Aminopyridin-2-yl)phenyl]methanol](/img/structure/B1410558.png)